N-((3-甲基-4-氧代-3,4-二氢酞嗪-1-基)甲基)环丙烷磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . Another related compound is “N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzene-1-sulfonamide” which is also provided by Key Organics .
Molecular Structure Analysis
The molecular structure of related compounds can be described using SMILES string and InChI codes. For example, the SMILES string for “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” isCN1N=C(CC(O)=O)c2ccccc2C1=O
and its InChI code is 1S/C11H10N2O3/c1-13-11(16)8-5-3-2-4-7(8)9(12-13)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
. Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be described using their empirical formula, molecular weight, and other properties. For example, “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” has an empirical formula ofC11H10N2O3
and a molecular weight of 218.21
.
科学研究应用
Antitumor Activity
The compound has been investigated for its antitumor potential. In a study by Liu et al., seventeen novel derivatives of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxylate and -carboxamide were synthesized and evaluated . Among these, Compound IVa demonstrated more activity than other compounds and even outperformed the positive control, temozolomide. In the presence of 40 μg/mL of IVa, the survival rate of tested tumor cells was less than 10%. Notably, esters displayed more potent antitumor activity than amides and temozolomide against HL-60 cells. These compounds also exhibited enhanced water solubility.
Glioblastoma Treatment
Temozolomide (also known as 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxamide) was approved by the U.S. FDA for treating glioblastoma and anaplastic astrocytoma. In vivo, temozolomide is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), which plays a crucial role in DNA methylation . Combination therapies involving temozolomide with other anticancer drugs are also being explored.
Active Metabolite Formation
The target compounds can be hydrolyzed in vivo to form 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxylic acid, which is the active metabolite of temozolomide. This metabolite exhibits moderate activity against TLX lymphoma in vitro .
Potential for Combination Therapies
Researchers are exploring combination therapies involving temozolomide and established anticancer drugs, such as cisplatin and irinotecan .
Mechanism of Action
The compound’s mechanism of action involves DNA damage, which can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells. Understanding this mechanism is crucial for overcoming tumor resistance to alkylating agents like temozolomide .
安全和危害
The safety and hazards of related compounds are usually described using GHS pictograms, signal words, and hazard statements. For example, “N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzene-1-sulfonamide” has a GHS07 pictogram, a signal word of “Warning”, and hazard statements H302
, H312
, and H332
.
作用机制
Target of Action
A structurally similar compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is used in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (adp-ribose) polymerase .
Mode of Action
If it acts similarly to the related compound mentioned above, it may inhibit the activity of poly (adp-ribose) polymerase .
Biochemical Pathways
If it acts as a poly (adp-ribose) polymerase inhibitor, it could potentially affect dna repair pathways and cellular responses to stress .
Result of Action
If it acts as a poly (adp-ribose) polymerase inhibitor, it could potentially induce cell death in cancer cells .
属性
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-16-13(17)11-5-3-2-4-10(11)12(15-16)8-14-20(18,19)9-6-7-9/h2-5,9,14H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFBIHIDMHFYPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。